Cas no 55234-58-7 (3-aminopyridine-2-carbaldehyde)

3-Aminopyridine-2-carbaldehyde is a versatile heterocyclic compound featuring both an amino group and an aldehyde functionality on a pyridine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde group enables condensation reactions, while the amino group offers nucleophilic reactivity, facilitating the construction of more complex heterocyclic systems. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for researchers. The compound is typically handled under inert conditions to preserve its purity and reactivity. Suitable for use in medicinal chemistry and material science applications.
3-aminopyridine-2-carbaldehyde structure
55234-58-7 structure
Product Name:3-aminopyridine-2-carbaldehyde
CAS No:55234-58-7
MF:C6H6N2O
MW:122.12464094162
MDL:MFCD07776828
CID:366565
PubChem ID:12204009
Update Time:2025-11-06

3-aminopyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Aminopicolinaldehyde
    • 3-Aminopyridine-2-carboxaldehyde
    • 2-Pyridinecarboxaldehyde,3-amino-
    • 3-Amino-2-pyridinecarboxaldehyde
    • 3-AMINO-PYRIDINE-2-CARBALDEHYDE
    • 3-aminopyridine-2-carbaldehyde
    • 3-AMINO-2-PYRIDINECARBALDEHYDE
    • 2-Pyridinecarboxaldehyde, 3-amino-
    • QNJCRBZVUFRESB-UHFFFAOYSA-N
    • 3-Amino-2-formylpyridine
    • AKOS006229331
    • A830549
    • AS-41301
    • AB42378
    • FT-0659929
    • SY258410
    • DTXSID50480338
    • EN300-180052
    • SCHEMBL4661725
    • MFCD07776828
    • SCHEMBL1501696
    • 55234-58-7
    • AMY19104
    • CS-0157032
    • CHEBI:231207
    • MDL: MFCD07776828
    • Inchi: 1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2
    • InChI Key: QNJCRBZVUFRESB-UHFFFAOYSA-N
    • SMILES: O=CC1C(=CC=CN=1)N

Computed Properties

  • Exact Mass: 122.04800
  • Monoisotopic Mass: 122.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • Density: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 134 ºC
  • Boiling Point: 302.638 °C at 760 mmHg
  • Flash Point: 136.831 °C
  • Refractive Index: 1.652
  • Solubility: Slightly soluble (15 g/l) (25 º C),
  • PSA: 55.98000
  • LogP: 1.05750

3-aminopyridine-2-carbaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-aminopyridine-2-carbaldehyde Production Method

3-aminopyridine-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:55234-58-7)3-aminopyridine-2-carbaldehyde
Order Number:A830549
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:17
Price ($):1002.0/286.0/151.0
Email:sales@amadischem.com

Additional information on 3-aminopyridine-2-carbaldehyde

3-Aminopyridine-2-Carbaldehyde: A Comprehensive Overview

3-Aminopyridine-2-carbaldehyde, also known by its CAS number 55234-58-7, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its pyridine ring with an amino group at position 3 and an aldehyde group at position 2, exhibits unique chemical properties that make it a valuable building block in organic synthesis. Recent studies have highlighted its potential applications in drug design, material synthesis, and catalysis, underscoring its importance in contemporary research.

The structure of 3-aminopyridine-2-carbaldehyde is notable for its conjugated system, which contributes to its electronic properties. The amino group at position 3 introduces nucleophilic character, while the aldehyde group at position 2 provides electrophilic reactivity. This combination makes the compound highly reactive under various conditions, enabling it to participate in a wide range of chemical transformations. Researchers have exploited these properties to develop novel synthetic routes for complex molecules, including heterocyclic compounds and bioactive agents.

Recent advancements in the synthesis of 3-aminopyridine-2-carbaldehyde have focused on improving yield and selectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated a one-pot synthesis method utilizing microwave-assisted reactions. This approach not only streamlined the production process but also minimized the use of hazardous reagents, aligning with green chemistry principles. Such innovations are pivotal in making this compound more accessible for large-scale applications.

In terms of applications, 3-aminopyridine-2-carbaldehyde has shown promise in the development of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the amino and aldehyde groups has been leveraged to create porous materials with high surface areas. These materials are being explored for gas storage, catalysis, and sensing applications. For example, a 2023 study reported the use of this compound in constructing MOFs that exhibit exceptional adsorption capacities for carbon dioxide, making them potential candidates for environmental remediation technologies.

Beyond materials science, 3-aminopyridine-2-carbaldehyde has also found relevance in medicinal chemistry. Its structural features make it an attractive candidate for designing bioactive molecules with potential therapeutic applications. Researchers have employed this compound as a precursor for synthesizing anti-inflammatory agents and antioxidants. A recent investigation highlighted its role in developing compounds that inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase.

The electronic properties of 3-aminopyridine-2-carbaldehyde have also been harnessed in electrochemical applications. Studies have shown that this compound can serve as an effective redox-active component in organic electronics. For instance, it has been used as an active layer material in field-effect transistors (FETs) and organic photovoltaic devices (OPVs). Its ability to undergo reversible redox reactions makes it suitable for energy storage devices like supercapacitors.

In conclusion, 3-Aminopyridine-2-carbaldehyde, CAS No. 55234-58-7, is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and reactivity continue to drive innovative research, leading to breakthroughs in materials science, medicinal chemistry, and electrochemistry. As ongoing studies uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern technologies and therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55234-58-7)3-aminopyridine-2-carbaldehyde
A830549
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1002.0/286.0/151.0
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